Quinol sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

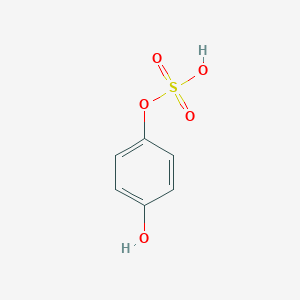

Quinol sulfate is an aryl sulfate that is quinol (hydroquinone) with one of the two hydroxy groups substituted by a sulfo group. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite. It is an aryl sulfate and a member of phenols. It derives from a hydroquinone. It is a conjugate acid of a this compound(1-).

Hydroquinone sulfate, also known as quinol monosulfate or quinol sulfuric acid, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Hydroquinone sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Hydroquinone sulfate can be biosynthesized from hydroquinone.

科学的研究の応用

Chemical Properties and Classification

Quinol sulfate belongs to the class of organic compounds known as phenylsulfates and is classified as a secondary metabolite. Secondary metabolites are non-essential compounds that may serve various physiological roles, including defense mechanisms in plants and signaling in biological systems. This compound functions as both a human xenobiotic metabolite and a marine xenobiotic metabolite , indicating its relevance in both human health and environmental contexts .

Medicinal Applications

-

Dermatological Uses

- Skin Whitening : this compound is utilized in dermatology for its skin-lightening properties. It acts as a reducing agent that can inhibit melanin production, making it effective in treating conditions like melasma .

- Melasma Treatment : The compound has been shown to reduce hyperpigmentation by inhibiting the enzyme tyrosinase, which is crucial in melanin synthesis.

-

Pharmaceutical Development

- Prodrugs for Ocular Disorders : this compound derivatives have been investigated as prodrugs that convert into active phenolic compounds upon reduction. These derivatives show promise in treating ocular disorders such as cataracts and glaucoma due to their improved bioavailability and reduced systemic toxicity compared to traditional treatments .

- Antiviral Activity : Research on quinoline derivatives, which share structural similarities with this compound, indicates potential antiviral properties against various viruses. This suggests that this compound may also contribute to the development of antiviral agents .

Chemical Applications

- Reducing Agent

- Agrochemical Uses

Case Studies and Research Findings

- A study highlighted the synthesis of estrogen-related quinol derivatives using blue LED-driven photocatalytic processes, demonstrating the versatility of quinol compounds in generating biologically active molecules under mild conditions .

- Another research effort focused on developing quinol-based prodrugs for steroid replacement therapy, showcasing the potential of these compounds to improve therapeutic outcomes while minimizing side effects .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Dermatology | Skin whitening | Reduces melanin production via tyrosinase inhibition |

| Ocular Health | Treatment for cataracts/glaucoma | Prodrug conversion to active phenolic compounds |

| Organic Synthesis | Reducing agent | Electron donor in chemical reactions |

| Agrochemicals | Crop protection | Enhances plant metabolic processes |

特性

CAS番号 |

17438-29-8 |

|---|---|

分子式 |

C6H6O5S |

分子量 |

190.18 g/mol |

IUPAC名 |

(4-hydroxyphenyl) hydrogen sulfate |

InChI |

InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) |

InChIキー |

FPXPQMOQWJZYBL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)O |

正規SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)O |

Key on ui other cas no. |

61162-95-6 17438-29-8 |

関連するCAS |

61162-95-6 (sulfate, MF unknown) |

同義語 |

hydroquinone mono(hydrogen sulfate) quinol sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。